Lipophilicity Tuning: 5-Fluoro Indanol Occupies a Narrow LogP Window Between Unsubstituted and Higher Halogen Analogs
In the 5-substituted indan-1-ol series, the fluorine substituent confers a modest increase in computed lipophilicity (ΔLogP ≈ +0.14 vs. 5-H) compared to the substantially larger increases imparted by chlorine (ΔLogP ≈ +0.57 vs. 5-H) and bromine (ΔLogP ≈ +0.68 vs. 5-H) [1][2]. This places 5-fluoro-2,3-dihydro-1H-inden-1-OL in a distinctly lower lipophilicity range than its 5-chloro and 5-bromo counterparts, a property relevant for maintaining Lipinski Rule of 5 compliance in drug discovery programs where excessive LogP is disfavored .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.89 (chembase.cn); LogP = 1.81 (chemscene.com/yybyy.com) |
| Comparator Or Baseline | 5-H (unsubstituted indanol): LogP = 1.75 (HMDB); 5-Cl: LogP = 2.32 (chemsrc.com); 5-Br: LogP = 2.43 (molbase.cn) |
| Quantified Difference | ΔLogP (5-F vs. 5-H) ≈ +0.14; ΔLogP (5-F vs. 5-Cl) ≈ -0.43; ΔLogP (5-F vs. 5-Br) ≈ -0.54 |
| Conditions | Computed/predicted LogP values from different databases (ACD/Labs or similar algorithms); not experimentally determined head-to-head |
Why This Matters
For medicinal chemists optimizing oral bioavailability, the 5-fluoro compound offers a lipophilicity increment over the parent indanol without the excessive LogP penalty of the bromo or chloro analogs, helping maintain drug-likeness while still providing a synthetic handle for further derivatization.
- [1] Chembase.cn. (1R)-5-fluoro-2,3-dihydro-1H-inden-1-ol, ChemBase ID: 281841. Computed Properties: LogP 1.8928223. View Source
- [2] HMDB.ca. Indan-1-ol (HMDB0059601): logP 1.75, pKa_strongest_acidic 14.48. Human Metabolome Database. View Source
